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Compound of Interest

Compound Name: (2S,4S)-Sacubitril-O-isobutane

Cat. No.: B13435612

Get Quote

Executive Summary
Sacubitril Impurity C (CAS: 1038924-97-8) is a critical process-related and degradation impurity

formed via the intramolecular cyclization of Sacubitril. Chemically defined as the succinimide

derivative, it represents a dehydration product (

) where the succinamic acid moiety cyclizes to form a 2,5-dioxopyrrolidine ring.

Monitoring this impurity is essential for drug substance stability profiling, as its formation is

accelerated under thermal and acidic stress conditions, serving as a key indicator of hydrolytic

instability or improper storage.

Chemical Identity & Synonyms[2][3][4][5]
The designation "Impurity C" most commonly refers to the Succinimide derivative in

commercial reference standard catalogs (e.g., Simson Pharma, Veeprho), though

pharmacopeial definitions (USP/EP) should always be verified against the specific monograph

version currently in force.
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Parameter Technical Specification

Common Name Sacubitril Impurity C

Chemical Name
Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(2,5-

dioxopyrrolidin-1-yl)-2-methylpentanoate

CAS Number 1038924-97-8

Molecular Formula

Molecular Weight 393.48 g/mol (Sacubitril MW: 411.49 g/mol )

Structural Feature
Contains a 2,5-dioxopyrrolidine (succinimide)

ring

Synonyms

Sacubitril Succinimide Impurity; 2,5-

Dioxopyrrolidine Sacubitril; Sacubitril Cyclic

Imide

Structural Analysis
Unlike Sacubitril, which possesses a free terminal carboxylic acid on its succinamide side

chain, Impurity C lacks this ionizable proton due to ring closure. This structural change

significantly alters its polarity and chromatographic retention time (typically eluting after

Sacubitril in Reverse-Phase HPLC due to increased hydrophobicity).

Formation Mechanism (Causality)
The formation of Impurity C is a classic intramolecular dehydration-cyclization.

Precursor: Sacubitril contains a secondary amide linked to a succinic acid mono-amide

moiety.

Trigger: Under acidic conditions or elevated temperature, the amide nitrogen (acting as a

nucleophile) attacks the carbonyl carbon of the terminal carboxylic acid (or activated ester

intermediate).

Result: Expulsion of a water molecule (
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) and formation of the thermodynamically stable 5-membered succinimide ring.

Pathway Visualization
The following diagram illustrates the degradation pathway from Sacubitril to Impurity C.
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Figure 1: Mechanism of Sacubitril cyclization yielding Impurity C via dehydration.[1]

Analytical Characterization Protocols
To reliably detect and quantify Impurity C, a stability-indicating HPLC method is required.[2]

The method must resolve the impurity from the active API and the hydrolysis metabolite

(Sacubitrilat/LBQ657).

RP-HPLC Method Parameters
This protocol uses a C18 column with a gradient mobile phase to separate the hydrophobic

succinimide impurity from the parent compound.
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Parameter Setting

Column
C18 (e.g., Zorbax SB-C18 or Equiv), 150 x 4.6

mm, 3.5 µm

Mobile Phase A
0.1% Phosphoric Acid or Formic Acid in Water

(pH ~2.5)

Mobile Phase B Acetonitrile (ACN)

Gradient
0-5 min: 30% B; 5-20 min: 30%→80% B; 20-25

min: 80% B

Flow Rate 1.0 mL/min

Detection (UV) 254 nm (Biphenyl chromophore)

Retention Order
Sacubitrilat (Polar) < Sacubitril (API) < Impurity

C (Non-polar)

Mass Spectrometry Identification
When using LC-MS for structural confirmation:

Ionization: ESI Positive Mode.

Parent Ion: Observe

at m/z 394.2.

Differentiation: Sacubitril shows

at m/z 412.2. The mass difference of -18 Da confirms the loss of water and supports the
cyclic imide structure.

Analytical Workflow Diagram
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Figure 2: Decision tree for the identification of Sacubitril Impurity C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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